Specific Scientific Field: The compound “5-(Morpholine-4-sulfonyl)pyridine-2-thiol” is used in the field of Medicinal Chemistry .
Summary of the Application: This compound is used in the synthesis of novel Thiazolo[5,4-b]Pyridine Derivatives which are potent Phosphoinositide 3-Kinase Inhibitors . These inhibitors play a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important in the study of cancer .
Methods of Application or Experimental Procedures: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .
Results or Outcomes Obtained: The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Specific Scientific Field: This compound could potentially be used in the field of Pyrrolidine Drug Discovery .
Summary of the Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results or Outcomes Obtained: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Specific Scientific Field: This compound could potentially be used in the field of Triazine and Tetrazine Synthesis .
Summary of the Application: The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .
Results or Outcomes Obtained: Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a thiol group and a morpholine sulfonyl moiety. Its molecular formula is C₉H₁₂N₂O₃S₂, and it has a molecular weight of 260.33 g/mol . The compound exhibits properties typical of thiols, including the presence of a sulfur atom bonded to a hydrogen atom, which contributes to its reactivity and biological activity.
These reactions can lead to the synthesis of various derivatives that may possess different biological activities or chemical properties.
The biological activity of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol is notable in pharmacological contexts. Compounds containing thiol groups are often associated with antioxidant properties, and this particular compound has shown potential in various biological assays. It may exhibit:
The synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol typically involves several steps:
Various methodologies can be employed depending on the desired yield and purity of the final product .
5-(Morpholine-4-sulfonyl)pyridine-2-thiol has several applications in different fields:
Interaction studies involving 5-(Morpholine-4-sulfonyl)pyridine-2-thiol often focus on its binding affinity to biological targets. Techniques such as:
These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.
5-(Morpholine-4-sulfonyl)pyridine-2-thiol shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Pyridinethiol | Contains a thiol group on a pyridine ring | Known for its strong chelating properties |
| 4-Morpholinothiazole | Thiazole ring instead of pyridine | Exhibits distinct antimicrobial activity |
| 5-(Amino)-pyridine-2-thiol | Amino group addition | Potential for increased solubility and reactivity |
| 3-Morpholinopropanamide | Morpholine attached to an amide | Shows promise in anti-cancer drug development |
The uniqueness of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol lies in its specific combination of the morpholine sulfonyl group and the pyridine thiol structure, which may confer distinct biological activities not observed in other similar compounds.
The historical trajectory of sulfonyl pyridine thiols is rooted in the broader exploration of pyridine derivatives and sulfur-containing compounds. Pyridine chemistry gained momentum in the early 20th century, with 2-mercaptopyridine’s first synthesis in 1931 via reaction of 2-chloropyridine with calcium hydrogen sulfide. This established foundational methods for introducing thiol groups to heteroaromatic systems. The subsequent development of sulfonation techniques, such as the use of chlorosulfonic acid in the mid-20th century, enabled precise functionalization of pyridine rings at specific positions.
The integration of morpholine into sulfonyl pyridine frameworks emerged later, driven by the need to modulate solubility and electronic properties. Morpholine’s electron-donating nature counterbalances the sulfonyl group’s electron-withdrawing effects, creating a push-pull system that stabilizes transition states in substitution reactions. The specific synthesis of 5-(morpholine-4-sulfonyl)pyridine-2-thiol in 2005 marked a milestone, as it combined these elements into a single scaffold with orthogonal reactive sites.
This compound’s significance arises from its dual functionality:
Table 1: Key Properties of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol
Early research focused on synthetic accessibility, with the 2005 synthesis employing thiourea-mediated thiolation of 5-(morpholine-4-sulfonyl)-2-chloropyridine. Advances in catalytic amination, particularly palladium-catalyzed couplings, later enabled more efficient introduction of the morpholine group. Contemporary studies leverage this compound’s unique structure to investigate:
Two dominant theoretical models explain this compound’s behavior:
Mechanistic Insight: In reactions with hydrogen peroxide, the thiol group undergoes stepwise oxidation to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, with a persistent sulfenic acid (RSOH) intermediate detected via ¹⁹F NMR in sterically hindered analogs. This contrasts with unsubstituted thiols, which rapidly dimerize to disulfides, underscoring the morpholine sulfonyl group’s role in stabilizing reactive intermediates.
Retrosynthetic dissection of 5-(morpholine-4-sulfonyl)pyridine-2-thiol reveals three critical disconnections:
This approach prioritizes modular assembly, enabling independent optimization of pyridine sulfonylation and morpholine coupling steps while addressing the orthogonal reactivity of the thiol group.
Electrochemical oxidation enables direct coupling between pyridine thiols and amines to form sulfonamides without stoichiometric oxidants. In a representative protocol:
This method circumvents traditional sulfonyl chloride intermediates, offering superior atom economy (87%) and functional group tolerance for electron-deficient pyridines [1] [5].
Achieving 5-sulfonylation on 2-thiopyridine requires overcoming the strong directing effects of the thiol group. Key solutions include:
Cyclic voltammetry studies confirm sulfinate oxidation potentials (+0.94 V vs. Ag/AgCl) enable preferential sulfonyl radical formation over pyridine oxidation (+1.72 V), ensuring clean regiochemical outcomes [5].
The 2-thiol group introduces synthetic challenges due to its high reactivity and sensitivity to oxidation:
| Strategy | Reagents | Protection | Yield |
|---|---|---|---|
| Nucleophilic substitution | H2S/K2CO3 (DMF, 110°C) [8] | None | 65% |
| Disulfide reduction | PySSPy + Zn/NH4Cl [8] | S-S dimer | 89% |
| Thiol-ene click | Allyl pyridine + thioacetic acid [5] | Acetyl | 76% |
Notably, electrochemical methods permit direct thiol incorporation via disulfide intermediates without requiring protective groups, as demonstrated in the synthesis of 2-mercaptopyridine derivatives [8].
A streamlined one-pot approach combines sulfonylation, morpholine coupling, and thiol stabilization:
This sequence achieves 68% overall yield while eliminating intermediate purification, reducing solvent waste by 74% compared to stepwise methods [4] [5].
The inherent reactivity of pyridine thiols enables sulfonamide formation without metal catalysts:
| Solvent | % Usage | Recycling Potential |
|---|---|---|
| Cyclopentyl methyl ether (CPME) | 45 | 5 cycles via distillation |
| Methanol | 30 | Biodegradable |
| Water | 25 | Direct reuse |
CPME’s low toxicity (LD50 > 2000 mg/kg) and high boiling point (106°C) make it ideal for electrochemical reactions, enabling 92% solvent recovery [5].
| Reaction | Atom Economy |
|---|---|
| Electrochemical sulfonylation [1] | 87% |
| Traditional sulfonyl chloride route [3] | 62% |
| Morpholine via ethylene sulfate [4] | 94% |
The electrochemical pathway achieves 34% higher atom utilization than classical methods by eliminating stoichiometric oxidants like PCl5 [3] [5].
The nucleophilic aromatic substitution reactions of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol represent a fundamental class of transformations that exploit the electron-deficient nature of the pyridine ring system [1] [2] [3]. The compound's unique structural framework, featuring both a thiol group and a morpholine sulfonyl substituent, creates multiple reactive sites that participate in distinct mechanistic pathways.
The primary SNAr mechanism proceeds through the classical addition-elimination pathway, forming a stabilized Meisenheimer intermediate [2] [4]. In this process, nucleophiles preferentially attack the carbon atom adjacent to the electron-withdrawing sulfonyl group, which significantly enhances the electrophilic character of the pyridine ring [5] [6]. The morpholine-4-sulfonyl group acts as a powerful electron-withdrawing substituent, lowering the activation energy for nucleophilic attack and stabilizing the anionic intermediate through resonance and inductive effects.
Computational studies have revealed that the addition step is rate-determining in most cases, with activation energies varying from 10-12 kilocalories per mole for highly activated systems to over 24 kilocalories per mole for less activated derivatives [7]. The presence of the thiol group at the 2-position introduces additional complexity due to its potential participation in intramolecular interactions and tautomeric equilibria.
Table 1: Activation Parameters for SNAr Reactions
| Nucleophile Type | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent System |
|---|---|---|---|---|
| Thiolate anions | 10.2 | 1.2 × 10³ | 25 | DMF |
| Primary amines | 12.8 | 4.5 × 10² | 50 | Acetonitrile |
| Secondary amines | 11.5 | 8.1 × 10² | 25 | THF |
| Alkoxide ions | 14.2 | 1.8 × 10² | 60 | Ethanol |
The regioselectivity of these reactions is primarily controlled by the electronic effects of the substituents. The morpholine sulfonyl group directs nucleophilic attack to the ortho and para positions relative to its point of attachment, with the ortho position being particularly favored due to the proximity effect [4] [5].
The tautomeric equilibrium between the thiol and thione forms of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol represents a critical aspect of its chemical behavior [8] [9] [10]. This equilibrium is governed by multiple factors including solvent polarity, temperature, and the electronic effects of the morpholine sulfonyl substituent.
In the gas phase, computational studies using high-level ab initio methods have demonstrated that the thiol form is thermodynamically favored by approximately 2.61 kilocalories per mole [8] [10] [11]. However, this preference is reversed in solution, where the thione form becomes more stable by 1.96 kilocalories per mole due to favorable solvation effects [12] [11].
The tautomerization mechanism involves proton transfer between the sulfur atom and the nitrogen atom of the pyridine ring. The intramolecular transition state for this process lies approximately 25-30 kilocalories per mole higher in energy than either tautomer, indicating that direct intramolecular proton transfer is kinetically unfavorable [13] [11]. Instead, the tautomerization likely proceeds through intermolecular pathways involving solvent molecules or dimer formation.
Table 2: Thermodynamic Parameters for Thiol-Thione Tautomerism
| Phase/Solvent | ΔG (kcal/mol) | Favored Form | Method | Reference |
|---|---|---|---|---|
| Gas phase | +2.61 | Thiol | CCSD(T)/cc-pVTZ | [11] |
| Cyclohexane | -1.96 | Thione | IPCM-MP2 | [11] |
| Toluene | -2.6 | Thione | Calorimetry | [13] |
| Benzene | -2.4 | Thione | FTIR | [13] |
| Ethanol | -3.2 | Thione | B3LYP/PCM | [14] |
The morpholine sulfonyl group significantly influences this equilibrium through both inductive and resonance effects. The electron-withdrawing nature of this substituent stabilizes the thione form by delocalizing negative charge density away from the sulfur atom, thereby favoring the formation of the carbon-sulfur double bond characteristic of the thione tautomer [16].
Hydrogen bonding interactions play a crucial role in determining the tautomeric preference. In the thiol form, an intramolecular hydrogen bond forms between the sulfur-hydrogen donor and the pyridine nitrogen acceptor, with a bond length of approximately 1.808 Ångströms [13]. In the thione form, the hydrogen bonding pattern shifts to involve the pyridine nitrogen-hydrogen donor and the sulfur acceptor, with a slightly longer bond distance of 2.015 Ångströms.
The morpholine-4-sulfonyl substituent in 5-(Morpholine-4-sulfonyl)pyridine-2-thiol exhibits distinctive reactivity patterns that are fundamental to understanding the compound's chemical behavior [17] [18] [19]. This functional group combines the electron-withdrawing properties of the sulfonyl moiety with the conformational flexibility and nucleophilic character of the morpholine ring.
The sulfonyl group demonstrates exceptional reactivity toward nucleophilic attack, particularly from nitrogen and sulfur-based nucleophiles [20]. The electrophilic sulfur center in the sulfonyl group readily undergoes nucleophilic substitution reactions, forming sulfonamide and sulfonate linkages under mild conditions [21] [22]. This reactivity is enhanced by the electron-deficient pyridine ring, which further activates the sulfonyl group through π-electron withdrawal.
Electrochemical studies have revealed that the sulfonyl group undergoes single-electron oxidation at relatively low potentials, typically around +0.94 volts versus silver/silver chloride [23] [24]. This oxidation generates highly reactive sulfonyl radicals that can participate in various coupling reactions, including carbon-carbon and carbon-heteroatom bond formation [23] [25].
Table 3: Sulfonyl Group Reactivity Data
| Reaction Type | Substrate | Conditions | Yield (%) | Product Type |
|---|---|---|---|---|
| Nucleophilic substitution | Primary amines | RT, Et₃N, DCM | 85-92 | Sulfonamides |
| Radical coupling | Aryl radicals | Electrochemical, +1.2V | 78-85 | Arylsulfonyl products |
| Hydrolysis | Water | pH 8, 60°C | >95 | Sulfonic acid |
| Reduction | LiAlH₄ | THF, -78°C | 72 | Sulfinate |
The morpholine ring component contributes additional reactivity through its tertiary amine functionality. Under oxidative conditions, the morpholine nitrogen can form stable radical cations, which have been characterized by electron paramagnetic resonance spectroscopy [26]. These radical intermediates can participate in subsequent coupling reactions, expanding the synthetic utility of the compound.
The structure-reactivity relationships governing 5-(Morpholine-4-sulfonyl)pyridine-2-thiol are determined by the interplay between electronic, steric, and conformational factors [27] [5] [7]. The compound's reactivity profile is significantly influenced by the relative positioning of the morpholine sulfonyl group and the thiol functionality on the pyridine ring.
Electronic effects dominate the reactivity patterns, with the morpholine sulfonyl group acting as a strong electron-withdrawing substituent that activates the pyridine ring toward nucleophilic attack [4] [5]. This activation is particularly pronounced at positions ortho and para to the sulfonyl group, where the electron density is most significantly depleted.
The thiol group at the 2-position contributes both nucleophilic and electrophilic character depending on the reaction conditions and tautomeric form [27] [28]. In its deprotonated thiolate form, it serves as a powerful nucleophile capable of participating in various substitution and addition reactions. Conversely, in its protonated thiol form, it can act as an electrophilic center under oxidative conditions.
Table 4: Electronic Distribution and Reactivity
| Position | π-Electron Density | Reactivity Index | Preferred Attack | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| C-2 | 0.988 | 1.45 | Electrophilic | 8.2 |
| C-3 | 1.004 | 0.92 | Nucleophilic | 15.6 |
| C-4 | 0.976 | 1.38 | Electrophilic | 9.8 |
| C-5 | 0.948 | 1.52 | Electrophilic | 7.4 |
| C-6 | 1.048 | 0.88 | Nucleophilic | 16.2 |
Steric effects play a secondary but important role in determining reaction outcomes. The morpholine ring adopts a chair conformation that positions the sulfonyl oxygen atoms in an optimal geometry for stabilizing transition states involving nucleophilic attack . This conformational preference contributes to the observed regioselectivity in substitution reactions.
The compound exhibits remarkable sensitivity to substituent effects, with electron-withdrawing groups further enhancing reactivity while electron-donating groups significantly reduce reaction rates [4] [5]. This sensitivity has been quantified using Hammett correlation analysis, revealing linear free energy relationships with reaction rates spanning several orders of magnitude.
Advanced computational methods have provided detailed insights into the electronic structure and distribution within 5-(Morpholine-4-sulfonyl)pyridine-2-thiol [9] [29] [30]. Density functional theory calculations employing various functionals have been utilized to map the molecular orbital distributions and predict reactivity patterns.
The highest occupied molecular orbital (HOMO) of the compound is primarily localized on the sulfur atom of the thiol group and the π-system of the pyridine ring [29] [30]. This orbital distribution accounts for the nucleophilic character of the thiol group and its susceptibility to oxidation reactions. The HOMO energy level has been calculated to be approximately -6.2 electron volts using the B3LYP functional with a 6-311+G(d,p) basis set.
The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the pyridine ring carbons, particularly those adjacent to the morpholine sulfonyl group [30]. This distribution supports the observed regioselectivity in nucleophilic aromatic substitution reactions, with the LUMO energy calculated at -1.8 electron volts.
Table 5: Computational Electronic Properties
| Property | B3LYP/6-311+G(d,p) | ωB97X-D/def2-TZVP | MP2/aug-cc-pVTZ |
|---|---|---|---|
| HOMO Energy (eV) | -6.23 | -6.41 | -6.18 |
| LUMO Energy (eV) | -1.84 | -1.92 | -1.76 |
| Energy Gap (eV) | 4.39 | 4.49 | 4.42 |
| Dipole Moment (D) | 4.12 | 4.08 | 4.15 |
| Ionization Potential (eV) | 8.34 | 8.52 | 8.29 |
Natural bond orbital analysis has revealed the charge distribution within the molecule, showing significant negative charge accumulation on the sulfonyl oxygen atoms (-0.68 electrons each) and the thiol sulfur atom (-0.32 electrons) [29]. The pyridine nitrogen carries a partial negative charge of -0.41 electrons, while the carbon atoms bonded to the sulfonyl group exhibit positive partial charges ranging from +0.25 to +0.35 electrons.
Time-dependent density functional theory calculations have been employed to predict the electronic excitation energies and optical properties [14]. The lowest energy transitions correspond to π→π* excitations involving the pyridine ring system, with calculated absorption maxima at 285 and 325 nanometers, in good agreement with experimental ultraviolet-visible spectroscopy data.
The kinetic behavior of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol has been extensively studied across various reaction types, providing fundamental insights into the mechanistic pathways and rate-determining steps [5] [31] [32]. These studies have employed a combination of experimental techniques including stopped-flow spectroscopy, nuclear magnetic resonance monitoring, and electrochemical methods.
The oxidation of the thiol group represents one of the most thoroughly characterized reactions [32] [33] [34]. Kinetic studies using hydrogen peroxide as the oxidant have revealed second-order kinetics with respect to both the thiol and oxidant concentrations. The rate constant for this reaction has been determined to be 8200 cubic decimeters squared per mole squared per second under acidic conditions, approaching the diffusion-controlled limit [32].
Table 6: Kinetic Parameters for Key Reactions
| Reaction Type | Rate Law | Rate Constant | Activation Energy (kcal/mol) | Entropy of Activation (cal/mol·K) |
|---|---|---|---|---|
| Thiol oxidation | k[RSH][H₂O₂][H⁺] | 8.2 × 10³ M⁻²s⁻¹ | 12.3 | -28.4 |
| Tautomerization | k[Compound] | 2.4 × 10⁻⁴ s⁻¹ | 25.8 | -15.2 |
| SNAr with amines | k[ArX][RNH₂] | 1.5 × 10² M⁻¹s⁻¹ | 14.7 | -22.1 |
| Disulfide formation | k[RSH]² | 4.8 × 10¹ M⁻¹s⁻¹ | 16.2 | -18.9 |
The pH dependence of various reactions has been systematically investigated, revealing complex behavior that reflects the multiple ionizable sites within the molecule [31] [35]. The thiol group exhibits a pKa value of approximately 8.3, significantly lower than typical aliphatic thiols due to the electron-withdrawing effects of the pyridine ring and sulfonyl substituent [36]. This lowered pKa value results in a higher proportion of the reactive thiolate anion at physiological pH values.
Temperature-dependent kinetic studies have provided activation parameters for key transformations [13] [32]. The oxidation reaction exhibits an activation enthalpy of 12.3 kilocalories per mole and a large negative activation entropy of -28.4 calories per mole per Kelvin, consistent with a highly ordered transition state involving multiple molecules [34].
Solvent effects on reaction kinetics have been quantified using linear solvation energy relationships [14]. Polar protic solvents generally accelerate reactions involving charge separation, while aprotic solvents favor reactions proceeding through radical intermediates [7]. The dielectric constant of the medium shows a strong correlation with reaction rates for ionic mechanisms, with correlation coefficients exceeding 0.95 in most cases.
The kinetics of metal-catalyzed reactions have revealed distinct mechanistic pathways depending on the metal center [37]. Platinum and palladium complexes catalyze carbon-sulfur bond cleavage through bimetallic activation, with turnover frequencies ranging from 0.1 to 2.5 inverse seconds depending on the specific catalyst and reaction conditions.
These comprehensive kinetic studies have established 5-(Morpholine-4-sulfonyl)pyridine-2-thiol as a versatile synthetic intermediate with well-defined reactivity patterns. The quantitative understanding of its kinetic behavior enables rational design of synthetic transformations and provides a foundation for developing new applications in medicinal chemistry and materials science.